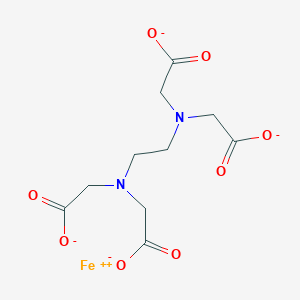

Iron(II)-edta

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron(II)-edta is a chelating agent that has been used in various scientific research applications. It is a coordination complex of iron and ethylenediaminetetraacetic acid (edta) that is widely used in the laboratory for its ability to bind metal ions.

Applications De Recherche Scientifique

1. Phytoplankton Growth and Iron Limitation

Iron(II)-EDTA is used to simulate low iron concentrations in algal cultures, providing a reproducible medium for studying phytoplankton growth. In natural oceanic waters, iron solubility is low, making it a limiting nutrient for phytoplankton. Iron speciation in culture media using EDTA is compared to complexation by natural organic complexes in ocean water, where iron limitation affects phytoplankton growth. This research suggests reconsidering the use of EDTA in favor of more natural conditions, especially when studying the biological availability of different iron fractions (Gerringa, Baar, & Timmermans, 2000).

2. Environmental Remediation

This compound is utilized in various environmental remediation applications. For instance, the removal of heavy metals and arsenic from contaminated soils through a combined chemical and biological treatment involving iron-reducing microorganisms and the chelating strength of EDTA is studied. This method is effective for removing metal contaminants like Pb and Zn through the formation of soluble metal chelates (Vaxevanidou, Papassiopi, & Paspaliaris, 2008). Another study discusses the decomplexation and subsequent reductive removal of EDTA-chelated Cu(II) by zero-valent iron, revealing that Fe(0) combined with a weak magnetic field is effective in removing Cu(II)-EDTA (Guan, Jiang, Qiao, & Zhou, 2015).

3. Groundwater Remediation and Iron Speciation

This compound is involved in processes like the oxidative and reductive pathways in persulfate systems used for in situ remediation of contaminated groundwater. The effectiveness of this compound and iron(III)-EDTA activation of persulfate for generating oxidants and reductants in groundwater treatment is evaluated, highlighting the potential of these systems in environmental clean-up efforts (Ahmad, Teel, Furman, Reed, & Watts, 2012). Additionally, the speciation of metals in different oxidation states by capillary electrophoresis using pre-capillary complexation with complexones like EDTA is explored, emphasizing the importance of such techniques in understanding metal mobility and behavior in various environments (Pozdniakova, 1998).

Propriétés

Numéro CAS |

15651-72-6 |

|---|---|

Formule moléculaire |

C10H12FeN2O8-2 |

Poids moléculaire |

344.06 g/mol |

Nom IUPAC |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+) |

InChI |

InChI=1S/C10H16N2O8.Fe/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2/p-4 |

Clé InChI |

JVXHQHGWBAHSSF-UHFFFAOYSA-J |

SMILES isomérique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |

SMILES canonique |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+2] |

Autres numéros CAS |

56174-59-5 |

Numéros CAS associés |

14729-89-6 (di-hydrochloride salt) 21393-59-9 (dihydrogen) 56174-59-5 (di-ammonium) |

Synonymes |

EDTA Fe(II) Fe(II)-EDTA Fe(II)-EDTA, diammonium salt Fe(II)-EDTA, dihydrogen Fe(II)-EDTA, dipotassium salt Fe(II)-EDTA, disodium salt Fe(II)-EDTA, sodium-hydrogen salt iron(II)-EDTA |

Origine du produit |

United States |

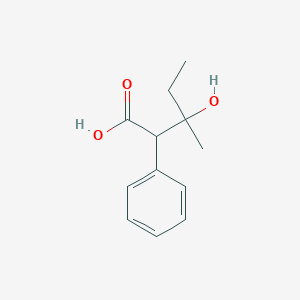

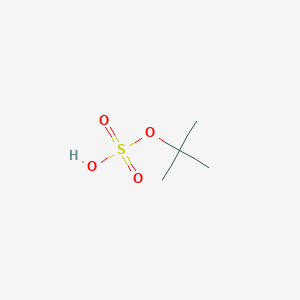

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

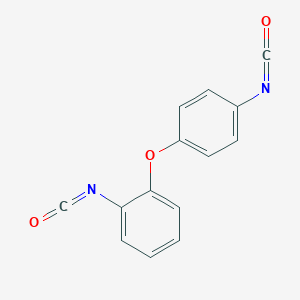

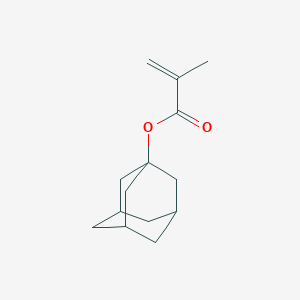

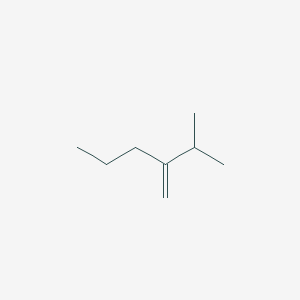

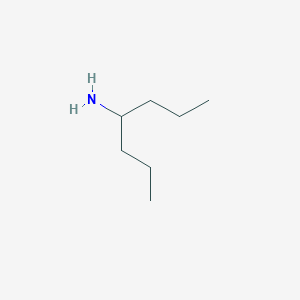

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)